molecular formula C17H25NO2 B8412678 beta-Carbamoyl-3,5-di-tert-butyl-4-hydroxystyrene CAS No. 34745-95-4

beta-Carbamoyl-3,5-di-tert-butyl-4-hydroxystyrene

Cat. No. B8412678
CAS RN: 34745-95-4
M. Wt: 275.4 g/mol
InChI Key: HMUWRTAPFAQCGK-UHFFFAOYSA-N
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Patent
US04152319

Procedure details

N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide was prepared by adding a solution of 10 grams of acryloyl chloride in 50 milliliters of benzene to a mixture of 22.1 grams of 2,6-di tert.butyl-4-aminophenol, 6 grams of sodium carbonate, and 100 milliliters of benzene. The addition was accomplished in 25 minutes at 19° C. to 38° C. The mixture was stirred for 21/2 hours and the precipitate which had formed was filtered off, washed thoroughly with water, and dried. The yield was 12.5 grams and the product melted at 204° C. to 206° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[C:6]([C:10]1[CH:15]=[C:14]([NH2:16])[CH:13]=[C:12]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:11]=1[OH:21])([CH3:9])([CH3:8])[CH3:7].C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1>[C:6]([C:10]1[CH:15]=[C:14]([NH:16][C:1](=[O:4])[CH:2]=[CH2:3])[CH:13]=[C:12]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:11]=1[OH:21])([CH3:9])([CH3:8])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)N)C(C)(C)C)O
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
the precipitate which had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.